molecular formula C3CeF9O9S3 B6593674 Cerium(III) Trifluoromethanesulfonate CAS No. 698999-65-4

Cerium(III) Trifluoromethanesulfonate

Cat. No. B6593674
M. Wt: 587.3 g/mol
InChI Key: PHSMPGGNMIPKTH-UHFFFAOYSA-K
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Patent
US06362375B1

Procedure details

Cerium(III) trifluoromethanesulfonate (3.23 g as a wet solid) and para-toluic acid (1.36 g) were refluxed together in 125 mL toluene as in Example 3, but for 48 hours., After work-up (as in Example 3) crude 4,4′-dimethylbenzophenone (0.64 g, 30% yield) was obtained as a cream-colored crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S([O-])(=O)=O.[Ce+3].FC(F)(F)S([O-])(=O)=O.FC(F)(F)S([O-])(=O)=O.[C:26]1([CH3:35])[CH:31]=[CH:30][C:29]([C:32](O)=[O:33])=[CH:28][CH:27]=1>C1(C)C=CC=CC=1>[CH3:35][C:26]1[CH:31]=[CH:30][C:29]([C:32]([C:29]2[CH:30]=[CH:31][C:26]([CH3:35])=[CH:27][CH:28]=2)=[O:33])=[CH:28][CH:27]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.[Ce+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F
Name
Quantity
1.36 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)O)C
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1=CC=C(C(=O)C2=CC=C(C=C2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.